Methyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate

Cross-coupling Suzuki-Miyaura reaction Dehalogenation

Generic pyrazole carboxylates often fail in cross-coupling due to mismatched sterics or side reactions. This specific 3-bromo-1-isopropyl substitution pattern ensures predictable reactivity. - **Application:** Preferred for Suzuki-Miyaura coupling at the 3-position with minimal dehalogenation. - **Functionalization:** 4-Methyl ester enables hydrolysis to acid or amide formation; N1-isopropyl provides steric tuning. - **Supply:** BenchChem offers research-grade material with guaranteed specification consistency for library synthesis.

Molecular Formula C8H11BrN2O2
Molecular Weight 247.09 g/mol
Cat. No. B12219470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate
Molecular FormulaC8H11BrN2O2
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C(=N1)Br)C(=O)OC
InChIInChI=1S/C8H11BrN2O2/c1-5(2)11-4-6(7(9)10-11)8(12)13-3/h4-5H,1-3H3
InChIKeyLCZAHFVHKVTJHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Bromo-1-Isopropyl-1H-Pyrazole-4-Carboxylate: Core Properties & Role


Methyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate (CAS 1946817-11-3) is a polysubstituted pyrazole derivative belonging to the 4-pyrazolecarboxylate ester class. It features a bromine atom at the 3-position, a methyl ester group at the 4-position, and an isopropyl substituent on the N1 nitrogen of the pyrazole ring . With a molecular formula of C8H11BrN2O2 and a molecular weight of 247.09 g/mol, this compound serves primarily as a versatile synthetic intermediate in medicinal and agrochemical research, where its distinct substitution pattern enables subsequent functionalization and diversification of the pyrazole core [1].

Cross-Coupling Handle
3-Bromo site for Suzuki-Miyaura diversification
Steric Tuning
N1-isopropyl provides steric bulk for supramolecular control
Derivatization Point
4-Methyl ester enables hydrolysis, amidation, and further modifications

Methyl 3-Bromo-1-Isopropyl-1H-Pyrazole-4-Carboxylate: Analog Substitution Risks


While numerous pyrazole-4-carboxylate esters are commercially available, direct substitution of methyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate with a chloro, iodo, or non-halogenated analog is not equivalent and often leads to divergent reactivity profiles, yields, and selectivity in downstream transformations [1]. The specific combination of the 3-bromo substituent and the N1-isopropyl group imparts a unique steric and electronic environment that governs cross-coupling efficiency and regioselectivity. Generic replacement can result in increased dehalogenation side reactions, lower coupling yields, and altered reaction kinetics, underscoring the necessity for a compound-specific procurement strategy .

3-Iodo analog
May increase dehalogenation side reactions and reduce coupling efficiency relative to 3-bromo.
3-Chloro analog
Reactivity profile in cross-couplings differs; may require re-optimization of conditions.
N-Methyl analog
Solid-state packing shifts from chains to 2D arrays, potentially altering crystallization and solubility.

Methyl 3-Bromo-1-Isopropyl-1H-Pyrazole-4-Carboxylate: Differentiation Data


3-Bromo Advantage in Suzuki-Miyaura Reactions

In a direct comparative study of halogenated aminopyrazoles, 3-bromo derivatives demonstrated significantly reduced propensity for detrimental dehalogenation compared to 3-iodo analogs under Suzuki-Miyaura cross-coupling conditions [1]. This class-level inference, based on the behavior of closely related 3-bromopyrazoles, indicates that the 3-bromo substituent in methyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate is expected to provide superior coupling efficiency and cleaner reaction profiles relative to an equivalent 3-iodo-substituted pyrazole-4-carboxylate.

3-Bromo vs 3-Iodo Coupling
Class-level inference
Reduced dehalogenation side reactions compared to 3-iodo derivatives
Supports cleaner Suzuki-Miyaura reaction selection
Substrate-dependent; not quantified for this specific compound
Cross-coupling Suzuki-Miyaura reaction Dehalogenation

Synthetic Accessibility vs 3-Chloro Pyrazoles

A general strategy for preparing substituted 3-bromo- and 3-chloropyrazoles demonstrates that both halogen classes can be synthesized with good to excellent yields and high regiocontrol via a three-step condensation-halogenation-oxidation sequence . While the study does not provide a direct head-to-head yield comparison for the specific methyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate, it establishes that 3-bromo pyrazoles are synthetically accessible with comparable efficiency to their 3-chloro counterparts. However, the 3-bromo variant offers a distinct reactivity profile in subsequent cross-coupling reactions, as detailed in the previous evidence item.

Synthesis vs 3-Chloro
Class-level inference
Both 3-bromo and 3-chloro pyrazoles accessible with comparable yields
No synthetic disadvantage versus chloro analog
Exact yields not reported for this building block
Synthesis Halogenation Regioselectivity

Supramolecular Assembly: N-Isopropyl vs N-Methyl

X-ray diffraction studies on N-substituted pyrazole derivatives have shown that N-isopropyl substitution directs supramolecular assembly into hydrogen-bonded chains, in contrast to the two-dimensional arrays formed by N-methyl analogs [1]. This class-level inference suggests that the N1-isopropyl group in methyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate imparts distinct solid-state packing and potentially different solubility and reactivity characteristics compared to the corresponding N1-methyl derivative, which may influence crystallization behavior and reaction kinetics in solid-phase or crystalline applications.

N-Isopropyl Assembly
Class-level inference
Forms hydrogen-bonded chains vs 2D arrays for N-methyl analogs
Distinct solid-state packing may influence crystallization
Inferred from N-substituted pyrazole class behavior
Crystal engineering Supramolecular chemistry Steric effects

Compound-Specific Data Limitations

A comprehensive search of primary research papers, patents, and authoritative databases reveals that methyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate is primarily documented as a commercial building block rather than a subject of dedicated, quantitative comparative studies. Consequently, the evidence presented in this guide relies heavily on class-level inferences drawn from structurally analogous 3-bromopyrazoles, N-isopropyl pyrazoles, and 4-pyrazolecarboxylates. Direct head-to-head quantitative comparisons (e.g., yield differences in specific Suzuki couplings, IC50 values against biological targets) are not available for this specific compound. Procurement decisions should therefore weigh the available class-level evidence alongside vendor-specific purity, price, and availability data.

Data Limitations
Data to verify
No direct quantitative comparisons for this specific compound
Procurement based on class-level inference and vendor data
Direct head-to-head studies not identified in literature
Data availability Compound-specific evidence

Methyl 3-Bromo-1-Isopropyl-1H-Pyrazole-4-Carboxylate: Application Scenarios


Medicinal Chemistry: Suzuki-Miyaura Diversification

Based on class-level evidence that 3-bromo pyrazoles undergo efficient Suzuki-Miyaura coupling with reduced dehalogenation compared to 3-iodo analogs, this compound is a preferred intermediate for introducing aryl or heteroaryl diversity at the pyrazole 3-position in drug discovery programs [1]. The N1-isopropyl group provides steric bulk that may influence binding interactions in subsequent biological assays.

Agrochemical Intermediate Synthesis

Pyrazole-4-carboxylate esters are established building blocks in the synthesis of agrochemical active ingredients, including herbicides and fungicides . The presence of the 3-bromo substituent offers a versatile handle for late-stage functionalization to optimize physicochemical properties and target engagement in crop protection candidates.

Crystalline Intermediate Studies

The N1-isopropyl group in this compound is expected to direct supramolecular assembly into hydrogen-bonded chains, a property distinct from N-methyl analogs [2]. This makes methyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate a suitable candidate for studies requiring well-defined crystalline intermediates or for applications where solid-state packing influences reactivity.

Library Synthesis Building Block

The combination of a 3-bromo cross-coupling site, a 4-methyl ester for further derivatization (e.g., hydrolysis to carboxylic acid, amide formation), and an N1-isopropyl group for steric tuning makes this compound a highly versatile building block for generating diverse small-molecule libraries in both academic and industrial settings.

Application
Selection Property
Validation Focus
Medicinal Chemistry Diversification
3-Bromo Suzuki-Miyaura handle
Minimize dehalogenation side reactions
Agrochemical Intermediate Synthesis
Late-stage bromo functionalization
Reactivity under agrochemical-relevant conditions
Crystalline Intermediate Studies
N-Isopropyl supramolecular motif
Crystallization and packing behavior
Library Synthesis Building Block
Tri-functional derivatization sites
Orthogonal reactivity and yield

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